

An In-depth Technical Guide to the Reactivity of 4-Bromo-3-methylbenzamide

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzamide

Cat. No.: B061047

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Introduction: The Strategic Importance of 4-Bromo-3-methylbenzamide

4-Bromo-3-methylbenzamide is a substituted aromatic compound that serves as a versatile and strategically important building block in modern organic synthesis. Its utility is particularly pronounced in the fields of drug discovery and materials science, where the precise installation of molecular fragments is paramount for tuning biological activity and physical properties. The molecule's structure, featuring a bromine atom, a methyl group, and a primary amide on a benzene ring, presents a fascinating case study in reactivity, governed by a delicate interplay of electronic and steric effects.

This guide provides an in-depth exploration of the chemical behavior of **4-Bromo-3-methylbenzamide**. We will move beyond simple reaction lists to dissect the underlying principles that dictate its reactivity, offering field-proven insights into experimental design and protocol optimization. For researchers and drug development professionals, a thorough understanding of this scaffold is key to unlocking its full synthetic potential.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrNO	[1] [2]
Molecular Weight	214.06 g/mol	[1]
CAS Number	170229-98-8	[1] [2]
IUPAC Name	4-bromo-3-methylbenzamide	[1]
SMILES	CC1=C(C=CC(=C1)C(=O)N)Br	[1]

Chapter 1: A Molecular-Level Analysis of Reactivity

The reactivity of the **4-Bromo-3-methylbenzamide** ring is not uniform; it is directed by the cumulative electronic influence of its three substituents. Understanding these effects is critical for predicting reaction outcomes and designing selective transformations.

- The Bromo Group (-Br): As a halogen, bromine exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring toward electrophilic attack. However, it is also a weak deactivator and an ortho, para-director in electrophilic aromatic substitution due to the resonance donation of its lone pairs (+R effect). Crucially, the carbon-bromine (C-Br) bond is the primary site for palladium-catalyzed cross-coupling reactions, serving as an excellent synthetic handle.[\[3\]](#)
- The Methyl Group (-CH₃): This alkyl group is a weak electron-donating group (+I effect and hyperconjugation), activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to itself.
- The Benzamide Group (-CONH₂): The amide functional group is moderately electron-withdrawing and deactivating (-I and -R effects), directing incoming electrophiles to the meta position.

The combination of these groups makes the C-Br bond the most synthetically labile site for transformations that proceed via mechanisms insensitive to ring electron density, such as palladium-catalyzed cross-coupling.

Figure 1: Electronic influences on **4-Bromo-3-methylbenzamide**.

Chapter 2: Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

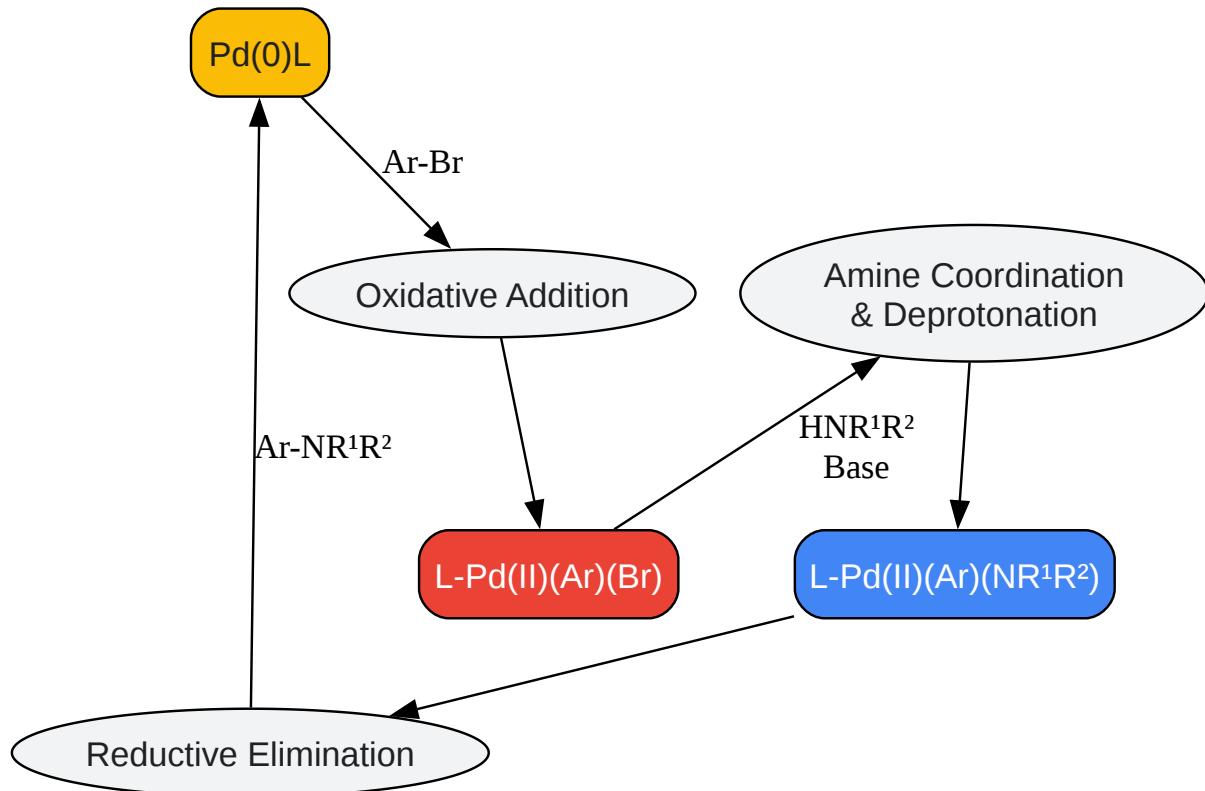
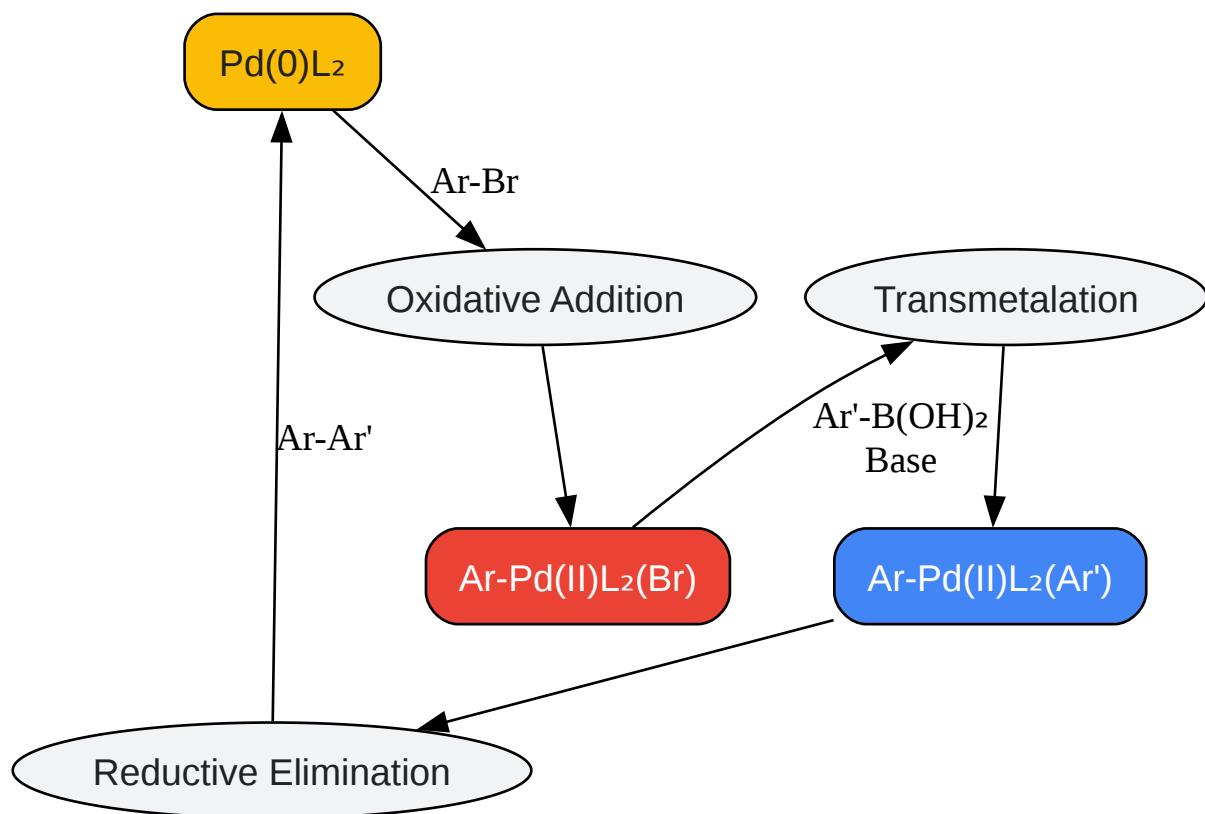
The most powerful and reliable transformations involving **4-Bromo-3-methylbenzamide** are palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a versatile anchor point for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in pharmaceutical agents.

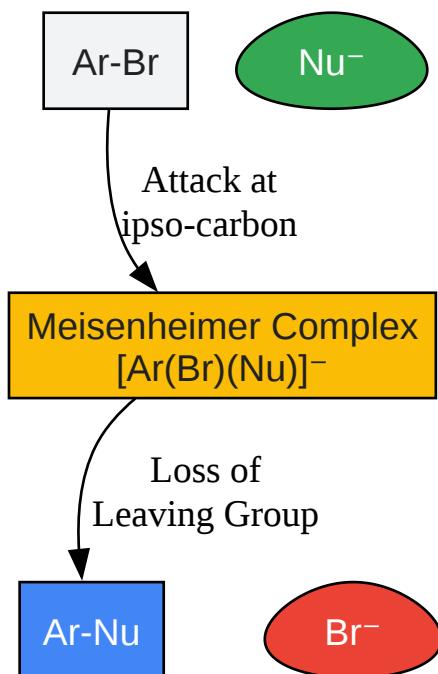
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron species.^{[4][5]} This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.^[4]

Causality Behind Experimental Choices:

- Catalyst System: A palladium(0) species is the active catalyst. It can be generated *in situ* from a palladium(II) precatalyst like $\text{Pd}(\text{OAc})_2$ or used directly as a complex like $\text{Pd}(\text{PPh}_3)_4$. The choice of phosphine ligands is critical; they stabilize the palladium center and modulate its reactivity. For general-purpose Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) is a reliable choice.
- Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.^{[6][7]} An inorganic base like potassium carbonate (K_2CO_3) is often sufficient and is compatible with a wide range of functional groups.
- Solvent: The reaction typically requires a two-phase solvent system or a polar aprotic solvent to dissolve both the organic and inorganic reagents. A mixture of toluene and water is common, facilitating the interaction of all components.





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Sources

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